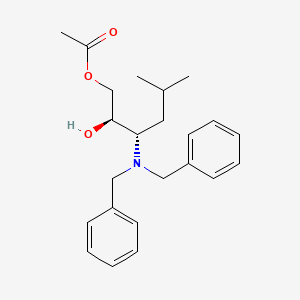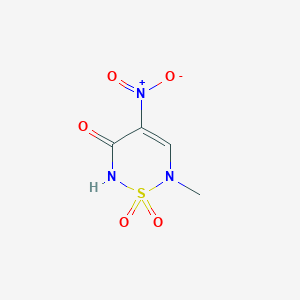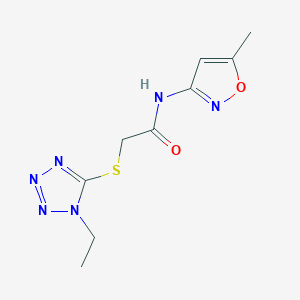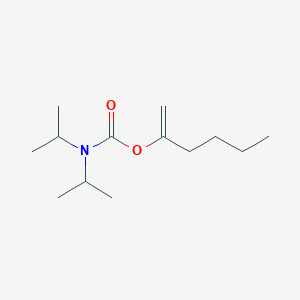
Acetic acid (2R,3S)-3-dibenzylamino-2-hydroxy-5-methylhexyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid (2R,3S)-3-dibenzylamino-2-hydroxy-5-methylhexyl ester is a complex organic compound with a unique structure that includes both ester and amine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid (2R,3S)-3-dibenzylamino-2-hydroxy-5-methylhexyl ester typically involves the esterification of acetic acid with (2R,3S)-3-dibenzylamino-2-hydroxy-5-methylhexanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the esterification reaction, providing better control over reaction conditions and reducing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
Acetic acid (2R,3S)-3-dibenzylamino-2-hydroxy-5-methylhexyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The dibenzylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted amine derivatives.
Scientific Research Applications
Acetic acid (2R,3S)-3-dibenzylamino-2-hydroxy-5-methylhexyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of acetic acid (2R,3S)-3-dibenzylamino-2-hydroxy-5-methylhexyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then participate in various biochemical pathways. The dibenzylamino group may interact with enzymes or receptors, influencing their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
(2R,3S)-isocitric acid: A structural isomer with similar functional groups but different stereochemistry.
(2S,3R)-3-methylglutamate: An amino acid derivative with similar ester and amine functionalities
Uniqueness
Acetic acid (2R,3S)-3-dibenzylamino-2-hydroxy-5-methylhexyl ester is unique due to its specific stereochemistry and combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
871948-93-5 |
|---|---|
Molecular Formula |
C23H31NO3 |
Molecular Weight |
369.5 g/mol |
IUPAC Name |
[(2R,3S)-3-(dibenzylamino)-2-hydroxy-5-methylhexyl] acetate |
InChI |
InChI=1S/C23H31NO3/c1-18(2)14-22(23(26)17-27-19(3)25)24(15-20-10-6-4-7-11-20)16-21-12-8-5-9-13-21/h4-13,18,22-23,26H,14-17H2,1-3H3/t22-,23-/m0/s1 |
InChI Key |
LWTGIEFUTRCWQS-GOTSBHOMSA-N |
Isomeric SMILES |
CC(C)C[C@@H]([C@H](COC(=O)C)O)N(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Canonical SMILES |
CC(C)CC(C(COC(=O)C)O)N(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{4-[Methyl(propyl)amino]butyl}benzene-1,2-diol](/img/structure/B12594086.png)
![Trimethyl[(3-{[(trimethylstannyl)oxy]carbonyl}phenyl)sulfanyl]stannane](/img/structure/B12594091.png)



![1-[2-(2-Butoxyethoxy)ethyl]-1H-indole](/img/structure/B12594114.png)
![Diethyl {[5-(4-chlorophenyl)thiophen-3-yl]methyl}propanedioate](/img/structure/B12594119.png)
![8-hydroxy-N-[2-(1H-imidazol-5-yl)ethyl]quinoline-2-carboxamide](/img/structure/B12594123.png)
![5-{[4-(Nonyloxy)phenyl]methyl}pyrimidine-2,4-diamine](/img/structure/B12594126.png)
![N-Benzoyl-5'-O-benzoyl-3'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2'-deoxycytidine](/img/structure/B12594127.png)
![1-(4-Methoxyphenyl)-2-oxo-2-[(2-phenylethyl)amino]ethyl thiophene-2-carboxylate](/img/structure/B12594130.png)

![2-[(1,2-Oxazol-5-yl)ethynyl]-1,2,3,4-tetrahydropyridine](/img/structure/B12594139.png)

